5,6-Dichloroquinoline
Overview
Description
5,6-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N It belongs to the quinoline family, which is characterized by a double-ring structure containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloroquinoline can be achieved through several methods. One common approach involves the reaction of 5,6-dichloroaniline with glycerol and sulfuric acid under high temperatures. Another method includes the cyclization of 2,3-dichlorobenzaldehyde with aniline in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method reduces reaction times and energy consumption while maintaining high yields . Additionally, solvent-free microwave irradiation has been explored as a green chemistry approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: It can be oxidized to form quinoline-ortho-quinones in the presence of transition metal catalysts.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline-ortho-quinones.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
5,6-Dichloroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dichloroquinoline and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, quinoline derivatives can inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, thereby killing the parasite . Additionally, they can generate reactive oxygen species, leading to oxidative stress in target cells .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Similar in structure but differs in the position of chlorine atoms.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Amodiaquine: Another antimalarial drug with structural similarities to 5,6-Dichloroquinoline.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo selective nucleophilic substitution and its potential as a precursor for various biologically active compounds make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5,6-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZWQIGYOZINEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512936 | |
Record name | 5,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-42-8 | |
Record name | 5,6-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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